molecular formula C10H16N2 B13804592 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) CAS No. 791525-60-5

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)

Cat. No.: B13804592
CAS No.: 791525-60-5
M. Wt: 164.25 g/mol
InChI Key: IJRKTTYKXWSTIP-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.

Chemical Reactions Analysis

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be compared with other similar bicyclic compounds, such as:

The uniqueness of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) lies in its specific structure and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

791525-60-5

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile

InChI

InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2

InChI Key

IJRKTTYKXWSTIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCN(C2)CC#N

Origin of Product

United States

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